molecular formula C8H12O3 B14702803 3-(2-Methylpropanoyl)oxolan-2-one CAS No. 21591-97-9

3-(2-Methylpropanoyl)oxolan-2-one

Cat. No.: B14702803
CAS No.: 21591-97-9
M. Wt: 156.18 g/mol
InChI Key: KGWXRWKDPNQISF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanoyl)oxolan-2-one typically involves the reaction of oxolan-2-one with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Oxolan-2-one+2-Methylpropanoyl chlorideThis compound\text{Oxolan-2-one} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} Oxolan-2-one+2-Methylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanoyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropanoyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanoyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Butyrolactone (Oxolan-2-one): The parent compound without the 2-methylpropanoyl group.

    Gamma-Butyrolactone (GBL): A similar lactone with different substituents.

    Isobutyryl-CoA: A coenzyme A derivative with a similar isobutyryl group.

Uniqueness

3-(2-Methylpropanoyl)oxolan-2-one is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

21591-97-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-methylpropanoyl)oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-5(2)7(9)6-3-4-11-8(6)10/h5-6H,3-4H2,1-2H3

InChI Key

KGWXRWKDPNQISF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCOC1=O

Origin of Product

United States

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